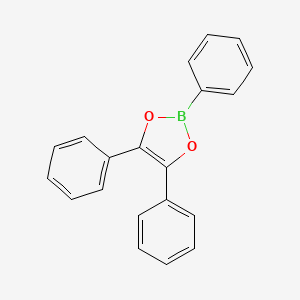

2,4,5-Triphenyl-1,3,2-dioxaborole

Description

Contextualization of Boron-Containing Heterocycles in Contemporary Organic Chemistry Research

Boron-containing heterocycles have carved out a significant niche in modern organic chemistry. beilstein-institut.de Their utility extends far beyond the well-established applications of boronic acids and esters in cross-coupling reactions. researchgate.netaablocks.com These compounds are now recognized for their diverse applications in fields ranging from materials science and synthesis to imaging and medicinal chemistry. researchgate.net The introduction of boron atoms into heterocyclic frameworks can lead to novel electronic and photophysical properties, making them promising candidates for the development of advanced materials such as organic light-emitting diodes (OLEDs). researchgate.netaablocks.com Furthermore, the ability of boronic acid derivatives to form reversible covalent bonds with nucleophilic amino acid residues has positioned them as valuable tools in drug design. mdpi.com This has led to a surge in research exploring their potential as anticancer, anti-inflammatory, antibacterial, and antifungal agents. mdpi.comrsc.org

Significance of the 1,3,2-Dioxaborole Framework in Advanced Chemical Synthesis and Material Science

The 1,3,2-dioxaborole framework is a cornerstone in the advancement of both chemical synthesis and material science. In synthetic chemistry, dioxaboroles are key intermediates, for instance, in photosensitized [2+2] cycloadditions. This strategy allows for the formation of complex cyclobutane (B1203170) structures, which are valuable in medicinal chemistry. nih.govacs.org The dioxaborole ring, by imposing a temporary constraint, facilitates cycloaddition reactions with a wide variety of alkenes, overcoming challenges associated with acyclic substrates. nih.govacs.org

In the realm of material science, the incorporation of the 1,3,2-dioxaborole motif into extended organic π-systems gives rise to materials with modified or entirely new properties. researchgate.net These frameworks are integral to the synthesis of covalent organic frameworks (COFs), which are crystalline porous polymers with applications in catalysis, gas storage, and optoelectronics. acs.org The unique electronic structure of dioxaboroles, arising from the interaction of the vacant p-orbital of the boron atom with the oxygen lone pairs, makes them valuable building blocks for creating materials with tailored electronic and optical properties. researchgate.net

Historical Development and Emerging Research Trends in Dioxaborole Chemistry

The study of heterocyclic boron compounds has evolved from an academic curiosity to a field with wide-ranging applications. researchgate.net Early research into photochemistry, dating back to the late 18th and early 19th centuries, laid the groundwork for understanding the light-induced reactions that are now central to some dioxaborole applications. miami.edu The development of modern organic chemistry in the 19th century, with the work of chemists like Friedrich Wöhler and Justus von Liebig on isomers, provided the foundational concepts for understanding the structure and reactivity of complex molecules like dioxaboroles. wikipedia.org

A significant turning point in the application of boron heterocycles was the advent of benzoxaborole-based drugs, which sparked a renewed interest in these compounds. beilstein-institut.de Current research is focused on several key areas. One major trend is the development of new synthetic methodologies, including photochemical approaches and single-atom editing, to construct novel boron-containing heterocycles with greater efficiency and precision. researchgate.netrsc.org Another burgeoning area is the application of dioxaboroles in materials science, particularly in the design of COFs with enhanced crystallinity and functionality. acs.org Researchers are exploring new synthetic routes to these frameworks, such as transesterification and metathesis of pinacol (B44631) boronates, to overcome the limitations of traditional condensation methods. acs.org Furthermore, the unique reactivity of dioxaboroles continues to be exploited in the development of novel organic transformations, such as photosensitized cycloadditions. nih.govacs.org

Overview of the Unique Electronic and Structural Features of 2,4,5-Triphenyl-1,3,2-dioxaborole

2,4,5-Triphenyl-1,3,2-dioxaborole is a boron-containing heterocyclic compound featuring a central five-membered 1,3,2-dioxaborole ring. This ring is substituted with phenyl groups at the 2, 4, and 5 positions. This specific arrangement of atoms and functional groups confers unique electronic and structural characteristics upon the molecule.

The core of the molecule is the B–O–C–O–C ring. The boron atom in the dioxaborole ring possesses a vacant p-orbital, which can interact with the π-systems of the attached phenyl groups. This interaction, along with the electron-donating character of the oxygen atoms, influences the electronic properties of the entire molecule.

The three phenyl groups attached to the dioxaborole ring are a defining feature. These bulky groups contribute significantly to the steric hindrance around the core, influencing its reactivity and intermolecular interactions. The synthesis of 2,4,5-Triphenyl-1,3,2-dioxaborole typically involves the reaction of phenylboronic acid with benzoin. molbase.com

| Property | Value |

| Molecular Formula | C20H15BO2 |

| Molecular Weight | 298.1 g/mol |

| CAS Number | 4844-17-1 |

| IUPAC Name | 2,4,5-triphenyl-1,3,2-dioxaborole |

The unique combination of the electron-deficient boron center, the electron-rich oxygen atoms, and the aromatic phenyl substituents makes 2,4,5-Triphenyl-1,3,2-dioxaborole a molecule with tunable electronic properties. This has led to its investigation in various research applications, including its use as a photosensitizer in chemical reactions. For instance, it has been shown to facilitate photosensitized [2+2] cycloadditions, where its triplet excited state can be generated to initiate the reaction. nih.gov

Properties

CAS No. |

4844-17-1 |

|---|---|

Molecular Formula |

C20H15BO2 |

Molecular Weight |

298.1 g/mol |

IUPAC Name |

2,4,5-triphenyl-1,3,2-dioxaborole |

InChI |

InChI=1S/C20H15BO2/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15H |

InChI Key |

LTYKCCXIXSXPLG-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 2,4,5 Triphenyl 1,3,2 Dioxaborole

Fundamental Reactivity Patterns of the 1,3,2-Dioxaborole Ring System

The 1,3,2-dioxaborole ring is a planar system that exhibits characteristics of a 6π-electron heteroarene, a feature supported by spectroscopic data and quantum mechanical calculations. researchgate.net This aromaticity contributes to the relative stability of the ring. A key aspect of its reactivity is the boron atom's ability to interact with nucleophiles, such as hydroxyl or amino groups, forming stable boron-oxygen or boron-nitrogen bonds. This interaction is fundamental to its role in various chemical transformations.

The ring system can participate in several types of reactions:

Substitution Reactions: Functional groups attached to the boron atom can be substituted, allowing for the synthesis of a variety of derivatives. researchgate.net

Cycloaddition Reactions: The dioxaborole ring can undergo cycloaddition reactions, particularly under photochemical conditions, which is a key feature of its reactivity profile. nih.gov

Ring-Opening Reactions: Under specific conditions, such as with strong nucleophiles or in the presence of certain catalysts, the ring can be opened. For example, reactions of diastereomeric 2,4,5-triphenyl-1,3-dioxolans (a related structure without the boron atom) with N-bromosuccinimide proceed via a ring-opening mechanism involving a dioxolenyl cation intermediate. rsc.org

The stability and reactivity of the dioxaborole ring are influenced by the substituents on the boron and carbon atoms. In 2,4,5-triphenyl-1,3,2-dioxaborole, the phenyl groups significantly influence the electronic properties and steric hindrance around the reactive sites.

Investigations into Transesterification Reactions of Dioxaboroles

Transesterification is a chemical process that involves exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com In the context of dioxaboroles, which are cyclic boronic esters, transesterification represents the exchange of the diol component. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Under basic conditions, the mechanism typically involves the nucleophilic attack of an alkoxide on the boron center, leading to a tetrahedral intermediate. masterorganicchemistry.com Subsequent elimination of the original diol moiety completes the exchange. Under acidic conditions, the reaction is initiated by the protonation of an oxygen atom in the dioxaborole ring, which enhances the electrophilicity of the boron atom and facilitates the attack by an incoming diol. masterorganicchemistry.com

While specific studies focusing solely on the transesterification of 2,4,5-triphenyl-1,3,2-dioxaborole are not extensively detailed in the provided results, the general principles of boronic ester transesterification apply. The reaction equilibrium is influenced by factors such as the relative stability of the starting and ending dioxaborole rings and the concentration of the reacting diol.

Mechanistic Studies of Photosensitized Cycloadditions Involving Dioxaboroles

A significant area of research for dioxaboroles, including 2,4,5-triphenyl-1,3,2-dioxaborole, is their participation in photosensitized [2+2] cycloadditions with alkenes. nih.govresearchgate.netnih.gov This reaction is a powerful tool for constructing cyclobutane (B1203170) rings, which are valuable motifs in medicinal and synthetic chemistry. nih.gov

The mechanism for this transformation proceeds through a triplet-sensitized pathway. researchgate.net Key steps include:

Excitation: A photosensitizer absorbs light and is promoted to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state.

Energy Transfer: The triplet sensitizer (B1316253) transfers its energy to the dioxaborole molecule via a Dexter energy transfer mechanism. researchgate.net This generates the triplet excited state of the dioxaborole.

Radical Intermediate Formation: The excited triplet dioxaborole reacts with an alkene to form a 1,4-diradical intermediate.

Ring Closure: This diradical intermediate then undergoes spin inversion and subsequent ring closure to yield the cyclobutane product.

A key innovation in this area is the use of the dioxaborole ring as a temporary constraint. nih.govnih.govacs.org This strategy overcomes challenges associated with the cycloaddition of acyclic substrates, which can dissipate the triplet energy through bond rotation faster than they can engage in intermolecular reactions. nih.gov By incorporating the reactive alkene functionality within the rigid dioxaborole ring, this competitive relaxation pathway is suppressed, enabling efficient cycloaddition with a wide variety of unactivated alkenes. nih.gov

The resulting cycloadducts can be readily transformed into valuable synthetic intermediates like cyclobutyl diols or 1,4-dicarbonyl compounds. nih.govacs.org

Role of Boron's Lewis Acidity in Dioxaborole-Mediated Transformations

The boron atom in 2,4,5-triphenyl-1,3,2-dioxaborole is trivalent and has a vacant p-orbital, making it a classic Lewis acid. This Lewis acidity is central to its chemical reactivity and catalytic activity. researchgate.netrsc.orgoaepublish.com Organoboron compounds are recognized as stable, organic-soluble Lewis acids that can catalyze a wide range of chemical reactions. nih.gov

The Lewis acidic character of the boron center allows it to:

Activate Substrates: Boron can coordinate to Lewis basic sites in other molecules, such as the oxygen of a carbonyl group or the nitrogen of an amine. This coordination activates the substrate towards nucleophilic attack or other transformations. researchgate.netnih.gov

Mediate Bond Cleavage: Boron Lewis acids have emerged as powerful tools for the cleavage of carbon-heteroatom bonds. rsc.org

Influence Reaction Pathways: The interaction of the boron center with reactants can direct the stereochemical outcome of a reaction and provide access to unique reactivity patterns. nih.gov

The strength of the Lewis acidity can be tuned by the substituents on the boron atom. researchgate.net While B(OR)₃ species are generally considered mild Lewis acids, the specific architecture of the dioxaborole ring and the electronic influence of the phenyl groups in 2,4,5-triphenyl-1,3,2-dioxaborole define its specific Lewis acidic properties. This acidity plays a crucial role in its ability to form stable complexes and mediate transformations. nih.gov

| Catalyst System | Transformation | Mechanistic Role of Boron Lewis Acidity |

| B(C₆F₅)₃ / Silane | Deoxygenation, Dehalogenation | Activation of Si-H bonds through η¹ coordination. rsc.org |

| Organoboron Acids | Dehydration, Acylation | Reversible covalent bond formation with oxygen. nih.gov |

| 2-formylphenylboronic acid | Oxime formation | Intramolecular coordination and activation of carbonyl group. nih.gov |

Exploration of Reactivity-Gated Photochromism in Dioxaborole Systems

Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. "Reactivity-gated" photochromism describes a system where a chemical reaction must occur to "switch on" the photochromic behavior. nih.gov

While research on 2,4,5-triphenyl-1,3,2-dioxaborole itself in this specific context is not detailed, the underlying principles can be applied to boron-containing systems. A novel approach involves controlling photochromic reactivity through complexation and dissociation with a Lewis acid. nih.govrsc.org For instance, a dithiazolethene system containing a boron-nitrogen (BN) unit was designed to exhibit gated photochromism. nih.govrsc.org

In this system, the photochromic reactivity was significantly inhibited upon complexation with the Lewis acid BF₃, effectively "locking" the photoswitch. nih.govrsc.org The photochromic activity could be restored by dissociation of the Lewis acid. This demonstrates that the Lewis acidity of a boron center and its ability to form complexes can be used as a gate to control photochemical reactions. This principle could potentially be extended to dioxaborole systems, where the Lewis acidity of the boron atom in the 2,4,5-triphenyl-1,3,2-dioxaborole could be modulated or used to interact with a photochromic unit to control its light-induced transformations.

Spectroscopic and Structural Elucidation Studies of 2,4,5 Triphenyl 1,3,2 Dioxaborole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Dioxaborole Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of 2,4,5-Triphenyl-1,3,2-dioxaborole, offering insights into its proton, carbon, and boron environments.

¹H NMR spectroscopy of dioxaborole derivatives reveals characteristic signals for the phenyl protons, which typically appear as multiplets in the aromatic region of the spectrum. rsc.orgrsc.orgresearchgate.net The precise chemical shifts and coupling patterns can be influenced by the substitution on the phenyl rings. rsc.orgrsc.orgresearchgate.net

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The spectra of triphenyl-substituted heterocyclic compounds show a series of signals corresponding to the phenyl carbons. rsc.orgrsc.orgchemicalbook.com The carbon atoms of the dioxaborole ring also give rise to distinct resonances.

Table 1: Representative NMR Data for Phenyl-Substituted Heterocycles

| Nucleus | Chemical Shift (ppm) Range | Remarks |

|---|---|---|

| ¹H | 7.0 - 8.5 | Aromatic protons, complex multiplets. |

| ¹³C | 125 - 150 | Aromatic carbons, with quaternary carbons appearing at the lower field end. |

Note: Specific chemical shifts can vary based on solvent and substitution patterns.

¹¹B NMR spectroscopy is a crucial tool for directly probing the environment of the boron atom in 2,4,5-Triphenyl-1,3,2-dioxaborole. The chemical shift of the boron nucleus is sensitive to its coordination number and the electronic nature of its substituents. For tricoordinate boron compounds like dioxaboroles, the ¹¹B NMR signal typically appears in a characteristic downfield region. researchgate.net Studies on related boronate esters have shown that the peak for the boron atom can appear around 30 ppm. researchgate.net The interaction between the boronic acid and other functionalities can cause slight shifts in this peak. researchgate.net

Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental in confirming the stereochemical integrity of complex molecules. acdlabs.comacdlabs.comlibretexts.org These experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. acdlabs.comcolumbia.eduindiana.edu This information is vital for establishing the relative stereochemistry of substituents on the dioxaborole ring. libretexts.org For instance, cross-peaks in a NOESY or ROESY spectrum between protons on different phenyl groups or between phenyl protons and the dioxaborole ring protons would provide definitive evidence for their spatial relationships. acdlabs.comlibretexts.org

Vibrational Spectroscopy (FTIR) in Structural Assignment

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups and vibrational modes within 2,4,5-Triphenyl-1,3,2-dioxaborole. The FTIR spectrum of similar triphenyl-substituted imidazoles shows characteristic bands for the N-H group (around 3417 cm⁻¹), aromatic C-H stretching (around 3037 cm⁻¹), and C=N and C=C aromatic stretching vibrations (in the 1600-1450 cm⁻¹ region). rsc.orgresearchgate.net In the case of the dioxaborole, one would expect to observe characteristic B-O and B-C stretching vibrations. The phenyl groups give rise to a series of sharp absorptions in the fingerprint region, which are indicative of their substitution pattern. nih.govresearchgate.net

Table 2: Characteristic FTIR Absorption Bands for Related Phenyl-Substituted Heterocycles

| Functional Group | Wavenumber (cm⁻¹) Range | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=C Aromatic Stretch | 1600 - 1450 | Medium to Strong |

| B-O Stretch | 1380 - 1310 | Strong |

| B-C Stretch | ~1200 | Variable |

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Bonding

X-ray diffraction analysis of single crystals provides the most definitive information about the solid-state molecular structure of 2,4,5-Triphenyl-1,3,2-dioxaborole. nih.govresearchgate.net This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the conformation of the dioxaborole ring and the orientation of the phenyl substituents. nih.gov In related structures, such as 5,10,15-triphenyl-20-(4,4,5,5-tetra-methyl-1,3,2-dioxaborolan-2-yl)porphyrin, the dihedral angles between the porphyrin macrocycle and the phenyl rings have been determined. nih.gov Similarly, for 2,4,5-Triphenyl-1,3,2-dioxaborole, X-ray analysis would elucidate the planarity of the dioxaborole ring and the twist angles of the three phenyl groups relative to this ring. beilstein-journals.org

Mass Spectrometry for Molecular Compositional Verification

Mass spectrometry is an essential analytical technique used to confirm the molecular weight and elemental composition of 2,4,5-Triphenyl-1,3,2-dioxaborole. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound. rsc.org The fragmentation pattern observed in the mass spectrum can also offer structural information, as the molecule breaks apart in a predictable manner upon ionization. For related silylated dioxaborolane compounds, the molecular ion peak is readily observed. chemicalbook.com

Computational Chemistry Approaches to 2,4,5 Triphenyl 1,3,2 Dioxaborole

Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Conformational Preferences

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2,4,5-Triphenyl-1,3,2-dioxaborole, DFT methods, such as B3LYP combined with basis sets like 6-311++G**, are employed to perform geometry optimization. nih.gov This process determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. nih.gov

The conformational preferences of the central 1,3,2-dioxaborole ring are of particular interest. DFT calculations can elucidate whether the five-membered ring adopts a planar conformation or a more puckered "envelope" shape, where one atom deviates from the plane of the other four. researchgate.netresearchgate.net The relative energies of different conformers, such as those arising from the rotation of the phenyl groups, can be calculated to identify the global minimum energy structure and predict the most likely conformation of the molecule in the gas phase or in solution. sid.irnih.gov The absence of imaginary frequencies in the vibrational analysis of the optimized structure confirms that it represents a true energy minimum. nih.gov

Furthermore, DFT calculations provide key data on the molecule's geometric parameters. These include bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography to validate the computational model.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| B-O Bond Length | The distance between the boron and oxygen atoms in the ring. | ~1.35 - 1.40 Å |

| C-O Bond Length | The distance between the carbon and oxygen atoms in the ring. | ~1.38 - 1.42 Å |

| C-C Bond Length | The distance between the two carbon atoms in the ring. | ~1.34 - 1.38 Å |

| O-B-O Bond Angle | The angle formed by the two oxygen atoms and the central boron atom. | ~110° - 115° |

| B-O-C Bond Angle | The angle within the ring involving boron, oxygen, and carbon. | ~105° - 110° |

Analysis of Aromaticity and Antiaromaticity within Dioxaborole Ring Systems (e.g., NICS Calculations)

The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic molecules. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromatic character of a ring system. github.io It involves placing a "ghost" atom, which has no nucleus or electrons, at the center of a ring and calculating the magnetic shielding at that point. github.io

The resulting NICS value, typically reported with a reversed sign, serves as an indicator of aromaticity:

Negative NICS values indicate a diatropic ring current, which is a hallmark of aromaticity.

Positive NICS values indicate a paratropic ring current, suggesting antiaromaticity.

NICS values close to zero are characteristic of non-aromatic systems.

For the 1,3,2-dioxaborole ring in 2,4,5-Triphenyl-1,3,2-dioxaborole, NICS calculations can determine the degree of electron delocalization within the five-membered ring. Calculations are often performed at the ring center (NICS(0)) and at a certain distance above the plane of the ring (e.g., NICS(1)), as the latter can be less affected by the local σ-electron contributions. diva-portal.org The component of the NICS tensor perpendicular to the ring plane (NICSzz) is considered the most reliable indicator of ring currents. ethz.ch It is important to interpret NICS values with caution, especially in fused-ring systems, as the ring current of one ring can influence the NICS value of its neighbor. researchgate.net

| Compound/Ring System | Character | Typical NICS(1)zz Value (ppm) |

|---|---|---|

| Benzene | Aromatic | ~ -30 |

| Cyclobutadiene | Antiaromatic | ~ +18 |

| 1,3,2-Dioxaborole Ring (Hypothetical) | To be determined | Negative (Aromatic) or Positive (Antiaromatic) |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies of these orbitals and the difference between them (the HOMO-LUMO gap) provide significant insights into a molecule's chemical behavior. researchgate.netajchem-a.com

HOMO: The outermost orbital containing electrons. Its energy level relates to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO: The innermost orbital without electrons. Its energy level relates to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A small gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

For 2,4,5-Triphenyl-1,3,2-dioxaborole, DFT calculations can determine the energies of the HOMO and LUMO. The spatial distribution of these orbitals reveals the most probable sites for electrophilic (where the HOMO is localized) and nucleophilic (where the LUMO is localized) attack. This analysis is crucial for predicting how the molecule will interact with other reagents in chemical reactions. ajchem-a.com

| Parameter | Typical Value (eV) | Interpretation for Reactivity |

|---|---|---|

| EHOMO | -5.0 to -7.0 | Indicates the electron-donating capability. Higher values suggest stronger donation. |

| ELUMO | -1.0 to -2.5 | Indicates the electron-accepting capability. Lower values suggest stronger acceptance. |

| ΔE (HOMO-LUMO Gap) | ~4.0 - 5.0 | A larger gap indicates higher kinetic stability and lower chemical reactivity. |

Modeling of Reaction Mechanisms and Transition States in Dioxaborole Chemistry

Computational chemistry is an invaluable tool for elucidating the detailed pathways of chemical reactions, including the formation of dioxaboroles. By modeling the reaction mechanism, chemists can understand the step-by-step process, identify transient intermediates, and characterize the high-energy transition states that connect reactants, intermediates, and products. medium.comyoutube.com

The formation of a 1,3,2-dioxaborole ring, for instance from the reaction of a boronic acid with a diol, can be computationally investigated to determine the reaction's feasibility and kinetics. researchgate.net DFT calculations are used to map out the potential energy surface of the reaction. This involves locating the structures of the reactants, products, and any intermediates, as well as the transition state (TS) for each step. A transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. medium.comyoutube.com

The energy difference between the reactants and the transition state defines the activation energy (Ea), which is the primary determinant of the reaction rate. By comparing the activation energies of different possible pathways (e.g., a stepwise versus a concerted mechanism), the most favorable reaction route can be identified. researchgate.net

| Reaction Step | Description | Calculated Parameter |

|---|---|---|

| Step 1: Monoester Formation | Initial bimolecular dehydration reaction. | Activation Energy (Ea1) |

| Step 2: Ring Closure | Unimolecular elimination to form the cyclic ester. | Activation Energy (Ea2) |

| Overall Reaction | Thermodynamic stability of the final product relative to reactants. | Reaction Energy (ΔErxn) |

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling of Dioxaborole Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. creative-biolabs.commdpi.com The goal of QSAR is to develop predictive models that can estimate the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties and reducing the need for extensive experimental testing. researchgate.netresearchgate.net

For a series of 2,4,5-Triphenyl-1,3,2-dioxaborole derivatives, a QSAR study would involve several key steps:

Data Set Compilation: A collection of dioxaborole derivatives with experimentally measured activities (e.g., inhibitory concentration, toxicity) is assembled. This set is typically divided into a training set for model development and a test set for external validation. nih.gov

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can include constitutional, topological, geometric, and electronic descriptors. DFT calculations are often used to generate quantum chemical descriptors like HOMO/LUMO energies, dipole moment, and partial atomic charges.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors (independent variables) with the observed activity (dependent variable). jmaterenvironsci.com

Model Validation: The model's statistical quality and predictive power are rigorously assessed using techniques like cross-validation and prediction on the external test set. nih.gov

The resulting QSAR model can then be used to predict the activity of novel dioxaborole derivatives, helping to prioritize which compounds to synthesize and test in the laboratory. nih.gov

| Step | Objective | Methods and Tools |

|---|---|---|

| 1. Data Collection & Curation | Assemble a dataset of dioxaboroles with known biological activity. | Literature search, chemical databases. |

| 2. Descriptor Generation | Calculate numerical representations of molecular structures. | DFT (for electronic properties), software like Dragon or PaDEL. |

| 3. Data Splitting | Divide data into training and test sets. | Kennard-Stone algorithm, random selection. |

| 4. Model Construction | Develop a mathematical relationship between descriptors and activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). |

| 5. Validation & Application | Assess the model's robustness and predictive ability. | Leave-one-out cross-validation (q²), external validation (R²pred), Applicability Domain analysis. |

Advanced Research Applications of 2,4,5 Triphenyl 1,3,2 Dioxaborole in Chemical Science

Utilization as Versatile Building Blocks in the Synthesis of Complex Organic Architectures

2,4,5-Triphenyl-1,3,2-dioxaborole and its derivatives serve as crucial building blocks in the construction of intricate organic molecules. The boron atom in the dioxaborole ring imparts unique reactivity, making it a valuable synthon for creating carbon-carbon and carbon-heteroatom bonds. This is particularly evident in the synthesis of polysubstituted aromatic compounds and complex heterocyclic systems.

One notable application is in the synthesis of 2,4,5-triphenyl imidazole (B134444) derivatives. These compounds are synthesized through a three-component cyclocondensation reaction involving 1,2-dicarbonyl compounds, aldehydes, and ammonium (B1175870) acetate, which acts as the ammonia (B1221849) source. sciepub.com This method allows for the efficient, one-pot construction of highly substituted imidazoles, which are important scaffolds in medicinal chemistry and materials science. sciepub.comresearchgate.net The versatility of this approach enables the introduction of a wide range of substituents, leading to a diverse library of imidazole derivatives with varied electronic and steric properties. sciepub.com

Furthermore, derivatives of 1,3,2-dioxaborole, such as those containing a triphenylene (B110318) moiety, are instrumental in the synthesis of fine chemicals and pharmaceutical intermediates. innospk.com The triphenylene group provides unique electronic properties that are advantageous in designing molecules with specific functions. innospk.com These boronic esters are stable and can be easily handled, making them suitable for large-scale synthetic applications. innospk.com

Role in Catalysis for Enantioselective and Chemoselective Organic Transformations

The catalytic activity of boron-containing compounds, including derivatives of 2,4,5-triphenyl-1,3,2-dioxaborole, is a rapidly expanding area of research. These catalysts have shown remarkable efficiency and selectivity in a variety of organic transformations.

Application in Dehydrative Amide Synthesis

While direct application of 2,4,5-triphenyl-1,3,2-dioxaborole in dehydrative amide synthesis is not extensively documented, related boron compounds and synthetic methodologies highlight the potential of boron-based catalysts in this area. For instance, triflic anhydride (B1165640) has been effectively used to promote the synthesis of primary amides from carboxylic acids. thieme-connect.de This method involves the activation of the carboxylic acid, followed by reaction with an amine source. thieme-connect.de The development of one-pot procedures for the synthesis of amides from readily available starting materials is a significant area of research, and boron-based catalysts could offer mild and selective alternatives to traditional reagents. nih.gov

Catalytic Activation of Alcohols and Diols

Boron-based organocatalysts have demonstrated the ability to activate alcohols and diols for various transformations. nih.gov Specifically, certain boron heterocycles can catalyze both nucleophilic and electrophilic activation of these functional groups. This dual reactivity allows for selective reactions such as the monophosphorylation of vicinal diols and the reductive deoxygenation of π-activated alcohols and ketones. nih.gov These reactions proceed under mild, ambient conditions using bench-stable catalysts, showcasing the practical utility of boron-based catalysis. nih.gov The mechanism of activation involves the formation of a boronate intermediate, which enhances the reactivity of the alcohol or diol. nih.gov

Development of Boron-Containing Molecular Probes and Tools for Chemical Biology Research

The unique photophysical properties of certain boron-containing compounds make them excellent candidates for the development of molecular probes for chemical biology. These probes can be used for imaging and sensing applications, providing valuable insights into biological processes.

Boron-containing fluorophores, for example, have been designed to exhibit two-photon absorption properties. nih.govresearchgate.net These molecules, often centered on a pyrazabole (B96842) core, can be functionalized with various conjugated systems to fine-tune their photophysical characteristics. nih.gov They display efficient fluorescence in organic solvents and have high two-photon absorption cross-sections, making them suitable for two-photon excited microscopy. nih.govresearchgate.net This advanced imaging technique allows for deeper tissue penetration and reduced photodamage compared to conventional fluorescence microscopy.

Furthermore, boron-containing complexes have been synthesized and investigated for their potential in antimicrobial photodynamic therapy. nih.gov These compounds can generate singlet oxygen upon irradiation with light, which is a highly reactive species capable of killing microbial cells. nih.gov The photophysical properties of these complexes, such as their absorbance and emission wavelengths, can be tuned by modifying their chemical structure. nih.gov

Integration into Advanced Materials Science for Polymers and Electronic Devices

The incorporation of boron-containing units into polymeric structures and electronic materials is an active area of research. The unique electronic and structural properties of boron can impart desirable characteristics to these materials, such as enhanced stability, tunable optoelectronic properties, and specific functionalities.

Incorporation into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. Boron-containing building blocks, including boronic acids and their esters, are frequently used in the synthesis of COFs. The reversible formation of boroxine (B1236090) rings or other boron-containing linkages allows for the self-assembly of the framework under thermodynamic control, leading to highly ordered structures.

For instance, COFs have been constructed through the condensation reaction of 1,3,5-tris(4-aminophenyl)benzene (B174889) and 4-formylphenylboronic acid, resulting in the formation of both boroxine rings and imine functionalities. unt.edu This orthogonal reaction strategy allows for the creation of complex and highly functional COFs. unt.edu The properties of these COFs, such as their porosity and stability, can be tuned by changing the building blocks. unt.edu The incorporation of different functional groups can also lead to COFs with specific applications, such as in gas storage, catalysis, and sensing.

Future Research Directions and Unexplored Avenues for 2,4,5 Triphenyl 1,3,2 Dioxaborole

Development of Novel and Sustainable Synthetic Pathways

Current synthetic methods for 2,4,5-Triphenyl-1,3,2-dioxaborole and related structures often rely on multicomponent reactions that, while effective, may not be optimal in terms of environmental impact and atom economy. sciepub.comresearchgate.netresearchgate.net Research into greener and more efficient synthetic strategies is a critical future direction. This involves moving beyond traditional methods that require stoichiometric reagents and harsh conditions.

Future efforts should focus on:

Catalytic Approaches: Designing catalytic systems, potentially using earth-abundant metals or organocatalysts, to facilitate the cyclocondensation reaction. This would reduce waste and improve efficiency.

Atom Economy: Developing pathways that incorporate a higher percentage of the atoms from the starting materials into the final product, a key principle of green chemistry. researchgate.net

Solvent-Free and Alternative Energy Conditions: Exploring synthesis under solvent-free conditions or using alternative energy sources like microwave irradiation to shorten reaction times and reduce energy consumption. asianpubs.org

Renewable Feedstocks: Investigating the use of bio-based starting materials to replace petroleum-derived precursors like benzaldehyde (B42025) and benzoin, thereby creating more sustainable production cycles.

In-Depth Exploration of Stereochemical Control in Dioxaborole Transformations

The 2,4,5-triphenyl-1,3,2-dioxaborole core possesses stereogenic centers, which introduces a layer of complexity and opportunity in its chemistry. The spatial arrangement of the phenyl groups can influence the outcome of reactions at the boron center or in subsequent transformations of the entire molecule. However, a comprehensive understanding of how to control this stereochemistry is still in its early stages.

Future research should be directed toward:

Substrate and Auxiliary Control: Systematically studying how the existing stereochemistry in the dioxaborole ring (substrate control) can direct the formation of new stereocenters. youtube.comrsc.org This could also involve the temporary attachment of a chiral auxiliary to guide a reaction's stereochemical outcome before being removed. youtube.com

Asymmetric Catalysis: Designing novel chiral dioxaborole-based ligands for use in asymmetric catalysis. The inherent chirality of the ligand could be transferred with high fidelity to the products of a metal-catalyzed reaction.

Mechanistic Insights: Combining experimental studies with computational modeling to elucidate the transition states and intermediates that govern stereoselectivity. This knowledge is crucial for the rational design of highly stereoselective transformations.

Advanced Mechanistic Elucidations of Complex Reaction Pathways

While the reactivity of 2,4,5-Triphenyl-1,3,2-dioxaborole is utilized in various transformations, the precise step-by-step mechanisms are often presumed rather than proven. A deeper, more nuanced understanding of its reaction pathways is essential for optimizing existing reactions and discovering new ones.

Key areas for future investigation include:

Kinetic Studies: Performing detailed kinetic analyses to determine reaction orders, activation energies, and the rate-determining steps of key transformations. mdpi.com This provides quantitative insight into the reaction dynamics.

Spectroscopic and Crystallographic Analysis: Using advanced techniques like in-situ NMR spectroscopy to observe reactive intermediates directly. Single-crystal X-ray diffraction of intermediates or products can provide definitive structural evidence. rsc.org

Computational Chemistry: Employing Density Functional Theory (DFT) and other theoretical methods to model reaction pathways, calculate the energies of transition states, and visualize the electronic interactions that drive the reaction. rsc.org This can help explain observed reactivity and predict new possibilities.

Investigation of Supramolecular Assembly and Self-Assembly Properties of Dioxaborole Systems

The structure of 2,4,5-Triphenyl-1,3,2-dioxaborole, featuring a Lewis acidic boron atom and multiple phenyl rings capable of π-π stacking, makes it an excellent candidate for constructing larger, ordered structures through non-covalent interactions. This area of supramolecular chemistry remains largely untapped for this specific compound.

Future research avenues include:

Crystal Engineering: Systematically modifying the phenyl ring substituents to control the solid-state packing and direct the formation of specific supramolecular architectures. rsc.org

Formation of Supramolecular Polymers: Exploring the potential for dioxaborole units to self-assemble into long-chain supramolecular polymers driven by cooperative non-covalent forces like halogen or hydrogen bonding. nih.govrsc.org

Host-Guest Chemistry: Designing and synthesizing dioxaborole-based molecular cages or clefts that can act as hosts, selectively binding to small molecule or ionic guests.

Materials with Tunable Properties: Investigating how the self-assembly process can be used to create novel materials, such as liquid crystals or porous organic frameworks, with unique optical or electronic properties. nih.govberkeley.edu

Synergistic Integration with Emerging Technologies in Organic Synthesis and Materials Science

To maximize the utility of 2,4,5-Triphenyl-1,3,2-dioxaborole, its unique chemical properties must be integrated with cutting-edge technologies that are revolutionizing chemical and materials research.

Promising synergistic integrations include:

Flow Chemistry: Adapting the synthesis of dioxaboroles and their derivatives to continuous flow systems. This technology allows for enhanced safety, better process control, and easier scalability compared to traditional batch chemistry.

Photoredox and Electrocatalysis: Using light or electricity to drive novel transformations of the dioxaborole ring that are inaccessible under thermal conditions. This could unlock new reaction pathways and provide access to unique molecular structures.

Advanced Materials Formulation: Incorporating the 2,4,5-Triphenyl-1,3,2-dioxaborole moiety as a functional component in advanced materials. For example, its inclusion in polymer backbones could lead to materials with enhanced thermal stability, specific optical properties, or sensing capabilities toward anions or other analytes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4,5-Triphenyl-1,3,2-dioxaborole, and how can reaction efficiency be validated experimentally?

- Methodology : The compound can be synthesized via tin-boron exchange reactions, as demonstrated in the preparation of analogous bifunctional boron-Lewis acids. For example, perchlorobenzo[d][1,3,2]dioxaborole reacts with stannane precursors in n-hexane at room temperature, achieving yields >85% . Reaction progress can be monitored using NMR spectroscopy to track boron coordination changes. Post-synthesis purification involves recrystallization or column chromatography under inert conditions.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 2,4,5-Triphenyl-1,3,2-dioxaborole?

- Methodology :

- X-ray crystallography resolves bond lengths (e.g., B–O ≈ 1.36–1.39 Å) and dihedral angles between phenyl rings, critical for understanding steric effects .

- Multinuclear NMR (, , ) identifies boron coordination states. For example, NMR shifts near 30 ppm indicate trigonal planar boron centers, while upfield shifts suggest tetrahedral adducts .

- Differential Scanning Calorimetry (DSC) determines thermal stability (melting points >200°C observed in related dioxaboroles ).

Advanced Research Questions

Q. How does the electronic structure of 2,4,5-Triphenyl-1,3,2-dioxaborole influence its reactivity as a Lewis acid catalyst?

- Methodology : Computational studies (DFT or MD simulations) reveal electron-withdrawing effects of phenyl groups enhance boron's electrophilicity. Host-guest experiments with pyrimidine demonstrate adduct formation, validated by DOSY NMR to confirm binding specificity . Experimental kinetic studies in Suzuki-Miyaura cross-coupling reactions can quantify catalytic efficiency relative to other boronates.

Q. What computational strategies are used to evaluate 2,4,5-Triphenyl-1,3,2-dioxaborole as a SARS-CoV-2 main protease inhibitor?

- Methodology : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to the protease active site. For example, related dioxaboroles like 4,6-di-tert-butyl-2-(4-methoxyphenyl)benzo[d][1,3,2]dioxaborole (B2) showed binding energies <−8 kcal/mol, suggesting competitive inhibition . Free-energy perturbation (FEP) calculations further refine binding predictions.

Q. How can researchers resolve contradictions in reported boron coordination states across studies?

- Methodology : Cross-validate NMR and crystallographic data. For instance, tetrahedral boron coordination inferred from NMR shifts (e.g., 5.5 ppm in DMSO adducts ) must align with X-ray-derived bond angles. Discrepancies may arise from solvent effects or dynamic equilibria, necessitating variable-temperature NMR or solid-state MAS NMR for clarification.

Experimental Design & Data Analysis

Q. What precautions are required for handling 2,4,5-Triphenyl-1,3,2-dioxaborole in air-sensitive reactions?

- Methodology : Store the compound at 0–6°C under argon . Use Schlenk-line techniques for synthesis, and characterize intermediates via in situ IR to detect moisture-sensitive degradation. Quench reactions with degassed methanol to avoid boronate hydrolysis.

Q. How can researchers optimize reaction yields in dioxaborole-mediated C–C bond formations?

- Methodology : Screen solvents (e.g., THF vs. dioxane) and bases (KCO vs. CsF) to minimize boronate decomposition. Monitor reaction progress via NMR if fluorinated substrates are used . Statistical tools like Design of Experiments (DoE) can identify optimal molar ratios and temperatures.

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.